Oxocarbazate

slow-binding inhibition enzyme kinetics cathepsin L

Standard cathepsin L inhibitors lack the slow-binding kinetics and antiviral entry blockade required for viral pathogenesis and residence-time studies. Oxocarbazate delivers these unique properties. - Subnanomolar inhibition: IC50 shifts from 6.9 nM to 0.4 nM over 4h; Ki = 0.29 nM - >700-fold selective vs. cathepsin B (IC50 = 5.07 μM) - Validated antiviral activity: SARS-CoV (IC50 = 273 nM) and Ebola pseudotype virus (IC50 = 193 nM) - Nontoxic up to 100 μM in human aortic endothelial cells Ideal for prolonged target engagement assays and host-directed antiviral screening.

Molecular Formula C28H33N5O6
Molecular Weight 535.6 g/mol
Cat. No. B15565214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxocarbazate
Molecular FormulaC28H33N5O6
Molecular Weight535.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1
InChIKeyMITOFRSPGLYHSJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxocarbazate Procurement: Slow-Binding Cathepsin L Inhibitor


Oxocarbazate (PubChem CID 23631927; CAS 1014405-03-8; molecular formula C₂₈H₃₃N₅O₆; molecular weight 535.59 g/mol) is a tetrahydroquinoline-based small molecule that functions as a subnanomolar, slow-binding, reversible inhibitor of human cathepsin L [1]. It blocks viral entry of SARS-CoV and Ebola pseudotype viruses in human embryonic kidney 293T cells [1].

Oxocarbazate: Non-Substitutable Cathepsin L Inhibitor


While multiple cathepsin L inhibitors are commercially available, Oxocarbazate's unique slow-binding mechanism, characterized by a time-dependent 17-fold increase in potency, is not a universal property of in-class compounds [1]. Furthermore, its >700-fold selectivity for cathepsin L over cathepsin B is a critical differentiator, as off-target cathepsin B inhibition can confound experimental results in studies of viral entry or intracellular proteolysis [1]. Simply substituting another cathepsin L inhibitor may yield markedly different cellular outcomes due to variations in on-rate kinetics, residence time, and isoform selectivity.

Oxocarbazate: Key Differentiation Evidence


Time-Dependent Cathepsin L Inhibition Shift

Oxocarbazate exhibits a time-dependent increase in inhibitory potency against human cathepsin L, with a 17-fold drop in IC₅₀ from 6.9 nM (no preincubation) to 0.4 nM (4-h preincubation) [1]. This contrasts with the thiocarbazate SID 26681509, which, while also slow-binding, shows a 56-fold drop from 56 nM to 1.0 nM after 4-h preincubation, indicating a different kinetic profile [2].

slow-binding inhibition enzyme kinetics cathepsin L

Cathepsin L Selectivity Over Cathepsin B

Transient kinetic analysis of Oxocarbazate using a single-step competitive inhibition model revealed an association rate constant kₒn of 153,000 M⁻¹s⁻¹, a dissociation rate constant kₒff of 4.40 × 10⁻⁵ s⁻¹, and an equilibrium inhibition constant Kᵢ of 0.29 nM [1]. The extremely slow kₒff value indicates a long residence time on cathepsin L. For comparison, the reversible peptidyl aldehyde inhibitor Z-Phe-Tyr-CHO has a reported IC₅₀ of 0.85 nM but lacks the slow-binding, long-residence-time kinetics characteristic of Oxocarbazate .

residence time enzyme kinetics binding affinity

Viral Entry Blockade Specificity vs. Thiocarbazate

Oxocarbazate displays >700-fold selectivity for human cathepsin L (IC₅₀ = 0.4 nM after 4-h preincubation) over human cathepsin B (IC₅₀ = 5.07 μM) [1]. In contrast, the peptidyl aldehyde Z-Phe-Tyr-CHO shows only ~100-fold selectivity for cathepsin L (IC₅₀ = 0.85 nM) over cathepsin B (IC₅₀ = 85.1 nM) .

selectivity off-target cysteine protease

Non-Cytotoxic Profile in Human Aortic Endothelial Cells

In a direct head-to-head comparison within the same study, Oxocarbazate blocked SARS-CoV pseudotype virus entry into 293T cells with an IC₅₀ of 273 ± 49 nM and Ebola virus entry with an IC₅₀ of 193 ± 39 nM, whereas a closely related thiocarbazate analog (PubChem CID 16725315) showed no detectable activity in the same assay [1].

antiviral viral entry pseudotype assay

Oxocarbazate: Optimal Application Scenarios


Antiviral Entry Studies for Cathepsin L-Dependent Viruses

Oxocarbazate is the optimal tool compound for studies investigating cathepsin L-dependent viral entry mechanisms of SARS-CoV (IC₅₀ = 273 nM) and Ebola virus (IC₅₀ = 193 nM) in cell culture models [1]. Its >700-fold selectivity over cathepsin B ensures that observed antiviral effects can be confidently attributed to cathepsin L inhibition rather than off-target protease activity [1].

Slow-Binding Kinetics and Target Engagement Studies

For investigators studying the kinetics of slow-binding enzyme inhibition, Oxocarbazate serves as a well-characterized reference compound. Its kinetic parameters (kₒn = 153,000 M⁻¹s⁻¹, kₒff = 4.40 × 10⁻⁵ s⁻¹, Kᵢ = 0.29 nM) are fully defined, and its time-dependent 17-fold IC₅₀ enhancement provides a benchmark for comparing the kinetic behavior of novel cathepsin L inhibitors [1].

Selectivity Profiling with Minimal Cathepsin B Interference

Given its subnanomolar steady-state potency (IC₅₀ = 0.4 nM) and well-validated slow-binding mechanism, Oxocarbazate is an ideal positive control in high-throughput screening campaigns designed to identify new cathepsin L inhibitors [1]. Its robust activity ensures clear signal-to-background discrimination in fluorogenic substrate assays [1].

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